molecular formula C14H10F2N6 B560472 Cruzain-IN-1 CAS No. 1199523-24-4

Cruzain-IN-1

Cat. No. B560472
M. Wt: 300.273
InChI Key: SZYYBVWPURUFRR-UHFFFAOYSA-N
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Description

Cruzain-IN-1 is an inhibitor of the Trypanosoma protease cruzain . It is selective for cruzain over the Trypanosoma proteases cathepsin L-like protein and cathepsin B-like protease . It is a selective inhibitor of trypanosomal cysteine proteases and a covalent and reversible Cruzain inhibitor .


Synthesis Analysis

The synthesis of Cruzain-IN-1 involves the lead optimization of a class of noncovalent cruzain inhibitors, starting from an inhibitor previously cocrystallized with the enzyme . Over 40 analogues have been synthesized and evaluated, leading to the development of a very promising competitive inhibitor . The synthetic strategies and routes for the preparation of relevant classes of cruzain and rhodesain inhibitors have been reviewed .


Chemical Reactions Analysis

Cruzain-IN-1 exerts its trypanocidal effects primarily by inhibition of TcCYP51 rather than cruzain . The catalytic cysteine and histidine have neutral charges in the free enzyme, suggesting that cruzain might be unique among papain-like cysteine proteases .


Physical And Chemical Properties Analysis

Cruzain-IN-1 has a molecular weight of 300.27 g/mol and a molecular formula of C14H10F2N6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its exact mass is 300.09350067 g/mol and its monoisotopic mass is also 300.09350067 g/mol .

Scientific Research Applications

Pharmacology - Treatment of Chagas Disease

Application Summary

Cruzain-IN-1 is being studied for its potential use in the treatment of Chagas disease . Chagas disease is caused by the parasite Trypanosoma cruzi, and Cruzain, the main cysteine protease of this parasite, plays key roles in all stages of the parasite’s life cycle . Inhibition of Cruzain may lead to the development of novel drugs for the treatment of Chagas disease .

Methods of Application

In the study, a multiparameter optimization (MPO) approach, molecular modeling, and structure-activity relationships (SARs) were employed for the identification of new benzimidazole derivatives as potent competitive inhibitors of cruzain with trypanocidal activity and suitable pharmacokinetics . Extensive pharmacokinetic studies were conducted to identify metabolically stable and permeable compounds with high selectivity indices .

Results and Outcomes

The study identified Compound 28, which showed a promising trade-off between pharmacodynamics and pharmacokinetics . This compound caused no acute toxicity and reduced parasite burden both in vitro and in vivo . CYP3A4 was found to be involved in the main metabolic pathway, and the identification of metabolic soft spots provided insights into molecular optimization .

Bioinformatics - Predictive Modeling of Cruzain Inhibitors

Application Summary

Cruzain-IN-1 and other cruzain inhibitors have been used in the development of predictive models for the discovery of novel cruzain inhibitors . These models can help in the rational design of cruzain inhibitors .

Methods of Application

Quantitative structure-activity relationship (QSAR) models were generated using k-nearest neighbors and random forest algorithms . The models were validated internally and externally, and their applicability domain was quantitatively defined .

Results and Outcomes

The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 . These models are readily available in a Python script for the discovery of novel cruzain inhibitors .

Structural Biology - Ligand-Induced Conformational Selection

Application Summary

Cruzain-IN-1 has been used in studies investigating ligand-induced conformational selection in cysteine proteases . This research can help predict the selectivity of cysteine protease inhibitors .

Methods of Application

A panel of nitrile ligands, including Cruzain-IN-1, were studied by molecular dynamics simulations as both non-covalent and covalent complexes . Principal component analysis (PCA) was used to identify and quantify patterns of ligand-induced conformational selection .

Results and Outcomes

The study was able to construct a decision tree which can predict with high confidence a low-nanomolar inhibitor of each of three proteins, and determine the selectivity for one against others . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .

Computational Biology - Predicting Allosteric Sites

Application Summary

Cruzain-IN-1 has been used in studies investigating the prediction of allosteric sites . This research can help in the design of more selective and less toxic medicines .

Methods of Application

Molecular dynamics simulations, binding free energy calculations, and network-based modeling of residue interactions were combined to characterize and compare molecular distinctive features of the apo form and the cruzain-allosteric inhibitor complexes . Geometry-based criteria on trajectory snapshots were used to predict two main allosteric sites suitable for drug targeting .

Results and Outcomes

The study suggests dissimilar mechanisms exerted by the same allosteric site when binding different potential allosteric inhibitors . The residues involved in suboptimal paths linking the identified site and the orthosteric site were identified . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .

Drug Discovery - Rational Structure-Based Computational Design

Application Summary

Cruzain-IN-1 and other cruzain inhibitors have been used in the rational structure-based computational design of new pharmacological therapies . This research can help in the development of new drugs for the treatment of Chagas disease .

Methods of Application

A database of diverse cruzain inhibitors previously reported in the literature was compiled and curated . From this dataset, quantitative structure-activity relationship (QSAR) models for the prediction of their pIC50 values were generated using k-nearest neighbors and random forest algorithms .

Results and Outcomes

The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 . The models are readily available in a Python script for the discovery of novel cruzain inhibitors .

Safety And Hazards

Cruzain-IN-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Future directions include using computer-aided drug design to identify and characterize cruzain inhibitors that exploit the previously uncharacterized pocket immediately beyond the S2 subsite . The six hits discovered against cruzain and Tbr CatL are of great interest for further optimization by the medicinal chemistry community .

properties

IUPAC Name

6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYYBVWPURUFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347893
Record name 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cruzain-IN-1

CAS RN

1199523-24-4
Record name 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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